3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
Description
This compound is a quinazolinone derivative featuring a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core modified with a m-tolylaminoethyl substituent and a furan-2-ylmethyl-propanamide side chain.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-17-6-4-7-18(14-17)27-23(31)16-29-21-10-3-2-9-20(21)24(32)28(25(29)33)12-11-22(30)26-15-19-8-5-13-34-19/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAJATGWEPOVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of such compounds typically involves binding to specific receptors or enzymes, altering their function, and thereby affecting the biochemical pathways they are involved in . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would depend on its specific chemical properties.
The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to observable effects at the level of tissues, organs, or the whole organism. The action environment, including factors like pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and the nature of its interactions with its targets .
Biological Activity
The compound 3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a quinazoline core , which is known for its diverse pharmacological properties. The presence of functional groups such as dioxo , furan , and propanamide contributes to its reactivity and potential interactions with biological targets. The synthesis typically involves multi-step organic reactions, allowing for the incorporation of various substituents that can enhance biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 358.36 g/mol |
| CAS Number | 1242965-88-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory , analgesic , and antitumor properties by modulating specific signaling pathways.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
- Antitumor Effects : Research has shown that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Analgesic Properties : Animal models have indicated that the compound exhibits pain-relieving effects comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the quinazoline core and substituents can significantly influence biological activity. For instance:
- Substituting different groups on the furan moiety may enhance binding affinity to target proteins.
- Alterations in the dioxo group can affect the compound's stability and bioavailability.
Research Findings
Recent studies have focused on optimizing the compound's pharmacokinetic properties to improve efficacy and reduce side effects. Key findings include:
- Bioavailability : Enhanced formulations have demonstrated improved absorption rates in preclinical trials.
- Toxicity Profiles : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Para-Tolylamino Analog
A closely related compound, 3-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide (), differs only in the substitution position of the tolyl group (para vs. meta). This positional isomerism may influence:
- Solubility : The para isomer could exhibit lower solubility due to increased symmetry and packing efficiency.
Hydroxamic Acid Derivatives
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share the amide/hydroxamate functionality. Key differences include:
- Reactivity : Hydroxamic acids (e.g., compound 8 in ) exhibit metal-chelating properties, unlike the target compound, which lacks a hydroxamate group.
- Antioxidant Activity : Hydroxamic acids in showed radical scavenging activity in DPPH assays (IC₅₀ ~20–50 μM), suggesting that the target compound’s amide group may reduce such activity unless modified .
Key Structural Advantages :
- The furan moiety enhances π-π stacking in hydrophobic binding pockets.
- The m-tolyl group provides moderate steric bulk without compromising solubility.
Bioactivity Comparison
Antiproliferative Activity
Insecticidal Activity
highlights that plant-derived amides (e.g., furan-containing compounds) disrupt insect metabolism. The target’s furan-methyl group may similarly interfere with insect acetylcholinesterase, though this requires validation .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
